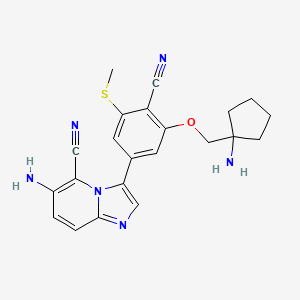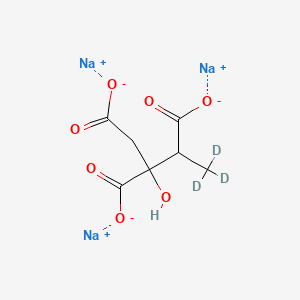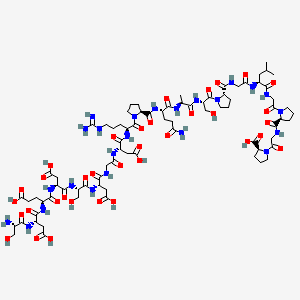![molecular formula C15H13F7N2O2 B12371536 [6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)
[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[44]nonan-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a spirocyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridine ring: This can be achieved through a series of reactions involving halogenation and nucleophilic substitution.
Introduction of the difluoromethyl and fluorine groups: These steps often require the use of specialized reagents such as diethylaminosulfur trifluoride (DAST) for fluorination.
Construction of the spirocyclic framework: This is typically done through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s fluorinated structure can be exploited for imaging studies, as fluorine atoms are often used in positron emission tomography (PET) imaging.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate is of significant interest. Its unique structure may confer specific biological activities, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as fluorinated polymers, which have applications in coatings, electronics, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of [6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone is not fully understood, but it is believed to involve interactions with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and other biomolecules, potentially affecting their function. The spirocyclic framework may also play a role in stabilizing the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorine atom and piperazine structure but lacks the spirocyclic framework.
Sulfur compounds: These compounds also contain multiple fluorine atoms and can undergo similar chemical reactions.
Uniqueness
The uniqueness of [6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone lies in its combination of a highly fluorinated structure with a spirocyclic framework. This combination is relatively rare and can confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H13F7N2O2 |
|---|---|
Peso molecular |
386.26 g/mol |
Nombre IUPAC |
[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone |
InChI |
InChI=1S/C15H13F7N2O2/c16-7-1-2-8(23-9(7)10(17)18)11(25)24-6-15(21,22)12(26)13(24)3-4-14(19,20)5-13/h1-2,10,12,26H,3-6H2/t12-,13+/m0/s1 |
Clave InChI |
PZXWEWHWRIXHNA-QWHCGFSZSA-N |
SMILES isomérico |
C1CC(C[C@@]12[C@@H](C(CN2C(=O)C3=NC(=C(C=C3)F)C(F)F)(F)F)O)(F)F |
SMILES canónico |
C1CC(CC12C(C(CN2C(=O)C3=NC(=C(C=C3)F)C(F)F)(F)F)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)



![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)






